Sulfonethylmethane

Description

Sulfonethylmethane is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence. It is a Depressants substance.

Properties

IUPAC Name |

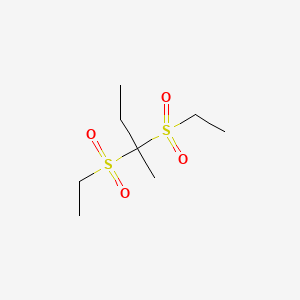

2,2-bis(ethylsulfonyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4S2/c1-5-8(4,13(9,10)6-2)14(11,12)7-3/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKACJLUUJRMGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(S(=O)(=O)CC)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046411 | |

| Record name | Sulfonethylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-20-0 | |

| Record name | 2,2-Bis(ethylsulfonyl)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfonethylmethane [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonethylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfonethylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(ethylsulphonyl)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFONETHYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/217727W28W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Rise and Fall of a Forgotten Hypnotic: A Technical History of Sulfonethylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonethylmethane, known commercially as Trional, emerged in the late 19th century as a prominent hypnotic agent, offering an alternative to the then-available sleep aids. This document provides an in-depth technical examination of the history of this compound, from its chemical synthesis and discovery to its clinical application and eventual decline. We will explore its pharmacological profile, including its mechanism of action, therapeutic efficacy, and significant adverse effects. This guide synthesizes historical data to present a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols of the era, and graphical representations of its synthesis and proposed mechanisms.

Introduction

The late 19th and early 20th centuries were a period of significant advancement in the development of synthetic drugs, particularly those targeting the central nervous system. Before the advent of barbiturates and benzodiazepines, a class of compounds known as sulfones gained popularity as sedatives and hypnotics. Among these, this compound (Trional) and its close relative sulfonmethane (Sulfonal) were widely prescribed for the treatment of insomnia. This technical guide delves into the scientific and medical history of this compound, providing a detailed account of its journey from a novel chemical entity to a widely used, and ultimately abandoned, therapeutic agent.

Discovery and Chemical Synthesis

This compound belongs to a class of disulfones. The foundational work on these compounds was conducted by German chemists Eugen Baumann and Alfred Kast. While Baumann synthesized the related compound Sulfonal (sulfonmethane) in 1888, the synthesis of this compound followed a similar principle.

Synthesis Pathway

The synthesis of this compound, as described in the late 19th-century chemical literature, is a two-step process. It begins with the condensation of a ketone with a mercaptan, followed by the oxidation of the resulting dithioacetal (mercaptol).

Step 1: Condensation of Methyl Ethyl Ketone with Ethyl Mercaptan

Methyl ethyl ketone is reacted with ethyl mercaptan in the presence of a strong acid catalyst, such as hydrochloric acid, to form the corresponding mercaptol, 2,2-bis(ethylthio)butane.

Step 2: Oxidation of 2,2-bis(ethylthio)butane

The mercaptol is then oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄), to yield this compound (2,2-bis(ethylsulfonyl)butane).

An In-Depth Technical Guide to Sulfonethylmethane: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonethylmethane, known chemically as 2,2-bis(ethylsulfonyl)butane, is a sedative-hypnotic agent that has historically been used to induce sleep. As a controlled substance with a potential for abuse, a thorough understanding of its chemical and pharmacological properties is essential for researchers, forensic scientists, and drug development professionals. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, and analytical methodologies. Furthermore, it outlines its known mechanism of action and provides a detailed synthesis procedure.

Chemical Identity and Structure

This compound is a synthetic compound characterized by a butane backbone with two ethylsulfonyl groups attached to the second carbon atom.

Chemical Formula: C₈H₁₈O₄S₂[1]

IUPAC Name: 2,2-bis(ethylsulfonyl)butane[1]

Synonyms: Methylsulfonal, Trional[1]

Molecular Weight: 242.36 g/mol [2]

The structural formula of this compound is depicted below:

Caption: this compound enhances GABAergic inhibition.

Toxicological Profile

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound. Its primary mechanism of action as a positive allosteric modulator of the GABA-A receptor underscores its classification as a central nervous system depressant. The provided experimental outlines for synthesis and GC-MS analysis serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and forensic science. Further research is warranted to fully elucidate its toxicological profile and explore the nuances of its metabolic pathways.

References

Eugen Baumann: A Technical Guide to His Core Discoveries in Polymer and Synthetic Chemistry

Abstract

This technical guide provides an in-depth analysis of the seminal contributions of German chemist Eugen Baumann to the fields of polymer and synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of the foundational discoveries that continue to influence modern chemical sciences. This document focuses on two of Baumann's most significant achievements: the first synthesis of polyvinyl chloride (PVC) and the development of the Schotten-Baumann reaction. While historical records of Baumann's work on polysulfones are not well-documented, his extensive research into organosulfur compounds laid crucial groundwork for subsequent advancements in sulfur-containing polymers. This guide presents available quantitative data, detailed experimental protocols derived from original and modern sources, and visualizations of key chemical processes to facilitate a comprehensive understanding of Baumann's scientific legacy.

Introduction: The Pioneering Work of Eugen Baumann

Eugen Baumann (1846-1896) was a prominent German chemist whose work spanned organic and physiological chemistry.[1][2] His early career, under the mentorship of Felix Hoppe-Seyler, led to significant discoveries in the chemistry of life processes, including the identification of organosulfur compounds in urine and the active ingredient in the thyroid gland.[2][3][4] However, his contributions to synthetic and polymer chemistry have had a particularly enduring impact. This guide will explore the technical underpinnings of his discovery of polyvinyl chloride and the versatile Schotten-Baumann reaction.

The Accidental Discovery of Polyvinyl Chloride (PVC)

In 1872, Eugen Baumann was one of the first chemists to synthesize polyvinyl chloride (PVC).[2][4] This discovery was serendipitous, occurring when a flask of vinyl chloride gas was exposed to sunlight.[5] The result was a hard, white solid lump, which Baumann noted but did not patent, likely due to its then-unclear commercial potential.[5] This event, however, marked the birth of one of the world's most widely produced synthetic plastics.

Experimental Protocol: The Synthesis of Polyvinyl Chloride

While detailed records of Baumann's original experiment are scarce, the fundamental procedure can be reconstructed based on historical accounts and an understanding of the underlying chemical principles.

Objective: To synthesize polyvinyl chloride from vinyl chloride monomer via sunlight-initiated polymerization.

Materials:

-

Vinyl chloride monomer (gas)

-

A sealed, transparent flask (e.g., glass)

Procedure:

-

A flask is filled with purified vinyl chloride gas and securely sealed.

-

The sealed flask is then exposed to a source of ultraviolet (UV) radiation, such as direct sunlight.

-

The flask is left undisturbed for a prolonged period.

-

Over time, a white solid precipitate of polyvinyl chloride will form within the flask.

Observations: Baumann observed the formation of a "hard, solid white lump."[5]

Underlying Mechanism: Free-Radical Polymerization

The synthesis of PVC from vinyl chloride monomer initiated by sunlight proceeds via a free-radical polymerization mechanism. This process consists of three key stages: initiation, propagation, and termination.

Initiation: The high-energy UV radiation from sunlight provides the energy to break the pi bond in a vinyl chloride monomer, forming a diradical.

Propagation: The newly formed radical is highly reactive and attacks the double bond of another vinyl chloride monomer, creating a larger radical and initiating a chain reaction.

Termination: The polymerization process ceases when two growing radical chains combine or react in a way that neutralizes their radical ends.

Diagram of PVC Polymerization Workflow

Caption: Workflow of PVC synthesis via sunlight-initiated polymerization.

Quantitative Data

Historical records do not provide quantitative data such as reaction yield or molecular weight from Baumann's original experiment. Modern industrial production of PVC, which utilizes more controlled initiation methods, achieves high yields and produces polymers with a wide range of molecular weights tailored to specific applications.

The Schotten-Baumann Reaction: A Versatile Acylation Method

In 1883, Eugen Baumann, in collaboration with Carl Schotten, described a method for the acylation of amines and alcohols, which is now known as the Schotten-Baumann reaction.[6][7][8] This reaction is a cornerstone of organic synthesis, widely used for the formation of amides and esters.[9][10]

Experimental Protocol: A Modern Adaptation

The following protocol is a modern adaptation of the Schotten-Baumann reaction, demonstrating the synthesis of N-benzylacetamide from benzylamine and acetyl chloride.[8]

Objective: To synthesize N-benzylacetamide using the Schotten-Baumann reaction.

Materials:

-

Benzylamine

-

Acetyl chloride

-

Aqueous sodium hydroxide (NaOH) solution

-

An organic solvent (e.g., dichloromethane or diethyl ether)

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve benzylamine in a suitable organic solvent in a flask.

-

Add an aqueous solution of sodium hydroxide to the flask to create a two-phase system.

-

While stirring vigorously, slowly add acetyl chloride to the mixture.

-

Continue stirring until the reaction is complete. The reaction is often exothermic.

-

After the reaction, transfer the mixture to a separatory funnel.

-

Separate the organic layer, which contains the N-benzylacetamide product.

-

Wash the organic layer with water and then with a brine solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or chromatography.

Reaction Mechanism

The Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The base plays a crucial role in neutralizing the hydrochloric acid byproduct and, in the case of less reactive nucleophiles like phenols, deprotonating the nucleophile to increase its reactivity.[9]

Diagram of the Schotten-Baumann Reaction Mechanism

Caption: Mechanism of the Schotten-Baumann reaction for amide synthesis.

Quantitative Data

| Reactants | Product | Typical Yield |

| Benzylamine + Acetyl Chloride | N-benzylacetamide | >90% |

| Aniline + Benzoyl Chloride | Benzanilide | >85% |

| Phenol + Benzoyl Chloride | Phenyl benzoate | >95% |

Eugen Baumann and Organosulfur Chemistry

While a direct link between Eugen Baumann and the synthesis of polysulfones is not clearly established in the historical chemical literature, his contributions to organosulfur chemistry were substantial.[2] He was a pioneer in the study of sulfur-containing compounds in biological systems and synthesized novel thioacetals and thioketals.[2][4] This foundational work on the reactivity and properties of organosulfur compounds undoubtedly contributed to the broader understanding of sulfur chemistry that would later enable the development of sulfur-based polymers.

Conclusion

Eugen Baumann's discoveries have had a profound and lasting impact on chemistry. His accidental synthesis of PVC opened the door to the age of plastics, and the Schotten-Baumann reaction remains an indispensable tool for synthetic chemists. While his direct involvement in polysulfone chemistry is not evident, his foundational work in organosulfur chemistry provided crucial knowledge for future innovations. The experimental protocols and mechanistic understanding presented in this guide are intended to provide contemporary researchers with a clear and concise overview of these landmark achievements.

References

- 1. Eugen Baumann Facts for Kids [kids.kiddle.co]

- 2. Eugen Baumann - Wikipedia [en.wikipedia.org]

- 3. issx.org [issx.org]

- 4. Eugen Baumann, German Chemist by Science Source [prints.sciencesource.com]

- 5. baumannchemicals.com [baumannchemicals.com]

- 6. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]

- 7. testbook.com [testbook.com]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 10. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Early Clinical Applications of Trional

For Researchers, Scientists, and Drug Development Professionals

Introduction

Introduced in 1888 by Eugen Baumann and Alfred Kast, Trional (Methylsulfonal) quickly emerged as a prominent hypnotic agent in the late 19th and early 20th centuries.[1] As a member of the sulfonal group of drugs, it was lauded for its purported efficacy in inducing sleep and managing nervous excitement. This technical guide provides a comprehensive overview of the early clinical applications of Trional, focusing on the period between its discovery and the early 1910s. It synthesizes available quantitative data, details the experimental protocols of the era, and elucidates its pharmacological mechanism of action.

Core Efficacy and Dosage Data

Early clinical evaluations of Trional were primarily observational, relying on physician and attendant reports to gauge its hypnotic effects. The following tables summarize the quantitative data extracted from key clinical reports of the time.

| Investigator | Success Rate (%) | Notes |

| Dr. Schultze | 75 | Reported on a series of cases with varying underlying conditions. |

| Dr. Schaefer | 86 | Noted particular efficacy in cases of simple insomnia. |

| Dr. Boettiger | 89 | Findings based on a study of 75 patients. |

Table 1: Reported Efficacy of Trional in Early Clinical Studies [2]

| Parameter | Observation | Source |

| Typical Dosage | 1.0 - 2.0 grams | Administered as a single dose at bedtime. |

| Maximum Recommended Dose | 3.0 grams | Higher doses were associated with increased side effects. |

| Onset of Action | 15 - 45 minutes | Generally considered faster acting than its predecessor, Sulfonal. |

| Duration of Sleep | 6 - 7 hours | Provided a full night's sleep for most patients. |

Table 2: Dosage and Administration of Trional in Early Clinical Use [2]

| Side Effect | Reported Incidence/Observation | Notes |

| Vertigo | Commonly reported by patients on the day following administration. | Frequency not consistently quantified in early reports. |

| Lassitude | A feeling of weariness or exhaustion was a frequent complaint. | Often noted alongside vertigo. |

| Anorexia, Vomiting, Diarrhea | Observed in at least one case after a 4-gram dose. | Gastrointestinal disturbances were less commonly reported. |

| Ataxic Gait | Difficulty with coordination and walking was noted in some cases. | A sign of central nervous system depression. |

Table 3: Documented Side Effects of Trional in Early Clinical Reports [2]

Experimental Protocols of the Era

The late 19th and early 20th centuries lacked the standardized, controlled clinical trial methodologies that are the hallmark of modern drug development. However, a systematic approach to evaluating new hypnotic agents like Trional was emerging.

Patient Selection and Environment

-

Patient Population: Clinical evaluations were often conducted in asylums and hospitals on patients suffering from a range of conditions, including "simple" insomnia, insomnia secondary to nervous excitement, and in some cases, psychiatric disorders.[3][4] A key distinction was often made between insomnia due to psychic causes and that resulting from physical pain; Trional was generally found to be ineffective in the presence of significant pain.

-

Setting: Patients were typically housed in institutional wards. The introduction of "moral treatment" in asylums emphasized a quiet and orderly environment, which likely influenced the perceived efficacy of hypnotic drugs.[3][5]

Drug Administration and Formulation

-

Formulation: Trional was typically administered as a fine powder.

-

Administration: To improve palatability and absorption, it was often mixed with warm liquids such as hot tea, soup, or milk. It was also sometimes given dry on the tongue or on a piece of buttered bread.

-

Timing: Administration was consistently at bedtime, usually between 8:30 and 9:00 PM, to align with natural sleep patterns.[2]

Outcome Measures

-

Primary Outcomes: The primary measures of efficacy were qualitative and observational. These included:

-

Induction of Sleep: Whether the patient fell asleep after administration.

-

Duration of Sleep: The number of hours the patient remained asleep.

-

Quality of Sleep: Descriptions of the sleep as "quiet," "deep," "dreamless," or "unbroken" were common.

-

-

Data Collection: Observations were recorded by physicians and asylum attendants in patient case notes. There was no standardized rating scale, and the assessment was largely subjective.

The following diagram illustrates the typical workflow for the clinical evaluation of Trional in this period.

Mechanism of Action: GABAergic Modulation

Trional, like other sedative-hypnotics of its class, is understood to exert its effects through the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[1] Specifically, it is believed to act as a positive allosteric modulator of the GABA-A receptor.

The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory, or calming, effect.

Trional is thought to bind to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric binding enhances the effect of GABA, increasing the frequency or duration of the chloride channel opening. The result is an amplification of the natural inhibitory signal, leading to the sedative and hypnotic properties of the drug.

The following diagram illustrates this proposed signaling pathway.

References

- 1. Trional - Wikipedia [en.wikipedia.org]

- 2. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Consequence of the Trend of Decline: The Life of the St. Louis Insane Asylum, ca. 1900 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The History of Inhumane Mental Health Treatments â Talkspace [talkspace.com]

- 5. sciencemuseum.org.uk [sciencemuseum.org.uk]

The Pharmacokinetics and Metabolism of Sulfonethylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Sulfonethylmethane, also known as methylsulfonal or Trional, is an obsolete hypnotic sedative.[1] Detailed modern pharmacokinetic and metabolism studies conforming to current standards are exceptionally scarce. This guide synthesizes historical information with established principles of xenobiotic metabolism to provide a comprehensive overview for research and informational purposes. Much of the metabolic data presented is inferred from the biotransformation of related chemical structures.

Introduction

This compound ((CH₃)(C₂H₅)C(SO₂C₂H₅)₂) is a disulfone derivative that was historically used as a sedative and hypnotic.[1][2] Like its counterparts sulfonal and tetronal, its therapeutic use has been discontinued due to a slow onset of action, cumulative effects, and a high risk of toxicity, including hematoporphyrinuria (a sign of porphyria).[2][3] Understanding the pharmacokinetic profile and metabolic fate of such compounds remains relevant for toxicology and the study of historical pharmaceuticals. This document provides a detailed examination of the available information and theoretical metabolic pathways of this compound.

Pharmacokinetic Profile

Quantitative pharmacokinetic data for this compound is largely absent from contemporary scientific literature. The information available is qualitative and derived from historical clinical observations.

Absorption

This compound is reported to be slowly and erratically absorbed from the gastrointestinal tract, contributing to its delayed onset of action.[2] Its poor solubility in cold water is a likely factor in its slow absorption.[2]

Distribution

Specific details on the volume of distribution, plasma protein binding, and tissue distribution of this compound are not available. As a lipophilic molecule, it can be inferred that it would distribute into tissues, which is consistent with its cumulative effects.

Metabolism

The metabolism of this compound has not been explicitly detailed in the available literature. However, based on the principles of xenobiotic metabolism, it is expected to undergo Phase I and Phase II biotransformation reactions to increase its water solubility and facilitate excretion.[4] The primary site of metabolism is presumed to be the liver. The metabolism of alkyl sulfones generally involves oxidation of the alkyl chains.

Excretion

The primary route of excretion for this compound and its metabolites is expected to be renal (via urine).[5] Historical accounts note the excretion of hematoporphyrin in the urine of individuals with sulfonal-type poisoning, indicating a disruption of heme synthesis, though this is a toxic effect rather than a direct metabolite.[2]

Table 1: Summary of Postulated Pharmacokinetic Parameters for this compound

| Parameter | Value/Description | Source/Rationale |

| Bioavailability | Low and variable | Inferred from slow and erratic absorption. |

| Half-life (t½) | Long and variable | Inferred from its cumulative effects and prolonged drowsiness.[2] |

| Time to Peak (Tmax) | Delayed | Consistent with its slow onset of action. |

| Volume of Distribution (Vd) | Not Available | Expected to be significant due to lipophilicity. |

| Clearance (CL) | Not Available | Likely slow, contributing to its cumulative toxicity. |

| Primary Route of Excretion | Renal | General principle for water-soluble metabolites.[5] |

Metabolic Pathways

While specific metabolites of this compound have not been identified, a hypothetical metabolic pathway can be proposed based on the known biotransformation of xenobiotics containing alkyl and sulfone moieties.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For this compound, oxidation of the ethyl and methyl groups by cytochrome P450 (CYP) enzymes is the most probable initial step.

-

Hydroxylation: The terminal carbon of the ethyl groups or the methyl group could be hydroxylated to form primary alcohols.

Phase II Metabolism

Phase II reactions involve the conjugation of the modified compound with endogenous molecules to further increase water solubility for excretion.

-

Glucuronidation: The hydroxylated metabolites from Phase I could be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: The hydroxylated metabolites could also be sulfated by sulfotransferases (SULTs).[6]

Below is a DOT script for a Graphviz diagram illustrating the hypothetical metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not available. The following are generalized methodologies that would be employed in modern ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

In Vitro Metabolism Studies

-

Objective: To identify metabolic pathways and enzymes involved.

-

Methodology:

-

Incubate this compound with human liver microsomes (for CYP-mediated metabolism) or S9 fractions (containing both microsomal and cytosolic enzymes) and appropriate cofactors (e.g., NADPH for CYPs, UDPGA for UGTs, PAPS for SULTs).

-

Samples are taken at various time points.

-

Reactions are quenched (e.g., with acetonitrile).

-

Samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and metabolites.[7]

-

In Vivo Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic parameters in a living organism.

-

Methodology:

-

Administer a single dose of this compound to an animal model (e.g., rats, dogs) via the intended clinical route (oral) and intravenously (to determine absolute bioavailability).

-

Collect blood samples at predetermined time points.

-

Process blood to obtain plasma.

-

Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters (t½, Cmax, Tmax, AUC, CL, Vd) are calculated using appropriate software.

-

Excretion Studies

-

Objective: To determine the route and extent of excretion.

-

Methodology:

-

House animals in metabolic cages that allow for the separate collection of urine and feces.

-

Administer a radiolabeled version of this compound.

-

Collect urine and feces over a period of time until most of the radioactivity is recovered.

-

Analyze samples for total radioactivity and to identify metabolites.

-

Below is a DOT script for a Graphviz diagram illustrating a general experimental workflow for ADME studies.

Conclusion

This compound is a historical hypnotic agent with a notable lack of modern pharmacokinetic and metabolism data. Based on its chemical structure and the established principles of drug metabolism, it is likely to undergo slow and variable absorption, extensive metabolism through oxidation and conjugation, and renal excretion. Its prolonged use was associated with significant toxicity, which led to its obsolescence. The information and hypothetical pathways presented in this guide serve as a framework for understanding the likely disposition of this and structurally related compounds. Further research, should it be undertaken, would require the application of modern analytical techniques to fully elucidate the pharmacokinetics and metabolism of this compound.

References

- 1. Trional - Wikipedia [en.wikipedia.org]

- 2. Sulfonal [bionity.com]

- 3. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 4. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 5. erepo.uef.fi [erepo.uef.fi]

- 6. Sulfotransferases in the bioactivation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuropharmacological Profile of Sulfonethylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonethylmethane, known commercially as Trional, is a sedative-hypnotic agent first synthesized in 1888 by Eugen Baumann and Alfred Kast.[1] Historically used to induce sleep, it has since been superseded by safer and more effective pharmaceuticals. This document provides a comprehensive overview of the known neuropharmacological profile of this compound, drawing from historical data and the established pharmacology of its drug class. Due to its age, modern, detailed quantitative data on its receptor binding and specific signaling pathways are largely unavailable. This guide synthesizes the existing information to provide a profile for research and drug development professionals.

Introduction

This compound (2,2-bis(ethylsulfonyl)butane) is classified as a central nervous system depressant and is listed as a Schedule III controlled substance in the United States.[2] It belongs to the sulfone class of drugs, which includes the related compound sulfonmethane (Sulfonal).[3] These agents were among the early synthetic hypnotics used in clinical practice. While effective in inducing sleep, their use was associated with significant toxicity and the potential for habituation.[4][5] Understanding the neuropharmacology of older drugs like this compound can provide valuable insights for modern drug discovery and development, particularly in the context of sedative and hypnotic agents.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2,2-bis(ethylsulfonyl)butane | [2] |

| Synonyms | Methylsulfonal, Trional | [1][6] |

| Molecular Formula | C8H18O4S2 | [2] |

| Molecular Weight | 242.36 g/mol | [6] |

| Appearance | Colorless crystalline or powdered form | [4] |

| Solubility | One gram dissolves in 200 ml of cold water and is soluble in alcohol and ether. | [6] |

Pharmacodynamics: Presumed Mechanism of Action

While specific molecular studies on this compound are scarce, its sedative-hypnotic effects are understood to be mediated through the potentiation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The presumed mechanism of action is as a positive allosteric modulator of the GABA-A receptor.

GABA-A Receptor Modulation

This compound is believed to bind to a site on the GABA-A receptor complex that is distinct from the GABA binding site itself. This allosteric binding is thought to enhance the effect of GABA by increasing the duration of chloride channel opening, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and resulting in generalized CNS depression, which manifests as sedation and hypnosis. This mechanism is similar to that of barbiturates.[7]

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion parameters, are not well-documented in modern literature. Historical accounts suggest that it has a slower onset of action compared to some other hypnotics of its era.[1] The related compound, sulfonmethane, was noted for its cumulative effects, suggesting a long half-life and slow elimination, which may also be characteristic of this compound.[4][5]

| Parameter | Value |

| Bioavailability | Data not available |

| Protein Binding | Data not available |

| Metabolism | Data not available |

| Elimination Half-life | Data not available |

| Excretion | Data not available |

Toxicology and Adverse Effects

The clinical use of this compound and related sulfones was limited by their significant toxicity, particularly with chronic use.

-

Sulfonalism : Chronic use could lead to a condition known as "sulfonalism," characterized by digestive disturbances, giddiness, a staggering gait, and in severe cases, paralysis of the lower extremities.[4][5]

-

Hematoporphinuria : A notable and dangerous side effect was the appearance of dark red urine, a sign of hematoporphinuria, which is a metabolic disorder characterized by the accumulation of porphyrins.[4][5]

-

Cumulative Effects : The drug's effects could be cumulative, leading to drowsiness and sleepiness the day after administration.[4]

-

Dependence : Both physical and psychological dependence could develop with prolonged use.[2]

Experimental Protocols

Specific experimental protocols for the neuropharmacological evaluation of this compound are not available in contemporary scientific literature. However, a general workflow for assessing the sedative-hypnotic properties of a compound would typically involve a series of in vitro and in vivo assays.

Conclusion

This compound is a historical sedative-hypnotic agent whose neuropharmacological profile, by modern standards, is not well-characterized. Its primary mechanism of action is presumed to be the positive allosteric modulation of the GABA-A receptor, consistent with other drugs in its class. The significant toxicity associated with this compound and its congeners led to their obsolescence in clinical practice. While detailed quantitative data is lacking, the study of such historical compounds remains relevant for understanding the evolution of psychopharmacology and for providing a comparative context for the development of new, safer sedative and hypnotic drugs. Future research, should it be undertaken, would require modern techniques to fully elucidate the molecular pharmacology of this compound.

References

- 1. Trional - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H18O4S2 | CID 6433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfonmethane - Wikipedia [en.wikipedia.org]

- 4. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 5. Sulfonmethane [medbox.iiab.me]

- 6. This compound [drugfuture.com]

- 7. Barbiturate - Wikipedia [en.wikipedia.org]

Historical Toxicology of Sulfonethylmethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonethylmethane, known commercially as Trional, was a hypnotic and sedative drug introduced in the late 19th century. Belonging to the class of sulfones, which also includes sulfonal and tetronal, it was widely used for the treatment of insomnia. However, its use declined due to concerns about its potential for toxicity and dependence, a condition sometimes referred to as "Trionalism." This guide provides a comprehensive overview of the historical toxicological reports of this compound, detailing its adverse effects, lethal doses, and the analytical methods used for its detection in historical contexts.

Toxicological Profile

Chronic use of this compound was associated with a range of adverse effects, highlighting its cumulative toxicity. The primary organs and systems affected include the nervous system, gastrointestinal tract, kidneys, and the hematopoietic system.

Observed Toxic Effects:

-

Nervous System: Chronic use could lead to the development of a peripheral neuritis, characterized by pain, weakness, and paresthesias in the extremities. In severe cases, paralysis could occur. Central nervous system effects included confusion, ataxia, and psychosis.

-

Gastrointestinal System: Nausea, vomiting, and constipation were common side effects. Abdominal pain was also frequently reported in cases of chronic intoxication.

-

Renal System: The most characteristic sign of this compound poisoning was the appearance of hematoporphyrin in the urine, which imparts a distinctive reddish-brown or "port-wine" color. This was often accompanied by albuminuria and, in severe cases, could progress to renal failure.

-

Hematopoietic System: The presence of hematoporphyrin in the urine indicated a disturbance in porphyrin metabolism. Methemoglobinemia, a condition where the iron in hemoglobin is oxidized, leading to reduced oxygen-carrying capacity of the blood, was also a noted toxic effect.[1]

-

Dermatological Effects: Various skin eruptions were reported with prolonged use.

Quantitative Toxicology Data

Historical toxicological data for this compound is limited by the standards of modern pharmacology. The concept of the LD50 (median lethal dose) was not firmly established during the peak use of Trional. However, based on case reports and early animal studies, some quantitative estimates of its toxicity can be summarized.

| Parameter | Species | Dose | Effect | Reference |

| Fatal Dose | Human | 150 grains (approximately 9.7 grams) | Death in an adult male after ingestion over 50 hours. | The Boston Medical and Surgical Journal (1905) |

| Fatal Dose | Human | 4 grams | Death in a 30-year-old woman. | The American Journal of the Medical Sciences (1908) |

| Toxic Dose | Human | 30 grains (approximately 2 grams) daily for 3 days | Production of hematoporphyrinuria. | A Text-book of Pharmacology and Therapeutics by Arthur Cushny (1918) |

Experimental Protocols

Historical analytical methods for the detection of this compound and its metabolites were based on colorimetric reactions and microscopic examination of crystals.

Protocol for the Detection of Hematoporphyrin in Urine (Historical Method):

-

Sample Preparation: To 100 mL of urine, add 20 mL of a 10% solution of sodium hydroxide.

-

Precipitation: Allow the mixture to stand for several hours. The earthy phosphates will precipitate, carrying the hematoporphyrin with them.

-

Isolation: Filter the precipitate and wash it with water.

-

Extraction: Transfer the filter paper and precipitate to a flask. Add 10 mL of alcohol and a few drops of hydrochloric acid.

-

Observation: Warm the mixture gently. The hematoporphyrin will dissolve in the acidified alcohol, imparting a reddish color. The solution can then be examined with a spectroscope for the characteristic absorption bands of acid hematoporphyrin.

Protocol for the Detection of this compound in Post-Mortem Tissues (Historical Method):

-

Tissue Extraction: Macerate the tissue sample (e.g., liver, kidney) with alcohol and gently heat the mixture.

-

Filtration and Concentration: Filter the alcoholic extract and evaporate it to a smaller volume.

-

Purification: Acidify the residue with a small amount of hydrochloric acid and extract with ether.

-

Crystallization: Evaporate the ether extract. If this compound is present, it will crystallize. The crystals can be identified by their characteristic form under a microscope and by their melting point.

Visualizations

References

An In-depth Technical Guide to the Solubility and Stability of 2,2-bis(ethylsulfonyl)butane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2-bis(ethylsulfonyl)butane is a sulfone compound with the molecular formula C₈H₁₈O₄S₂. The presence of two highly polar sulfonyl groups significantly influences its chemical and physical properties, including its solubility and stability. Understanding these properties is critical for a range of applications, from chemical synthesis to pharmaceutical formulation, where bioavailability and shelf-life are paramount. This guide aims to consolidate the available information on 2,2-bis(ethylsulfonyl)butane and provide a framework for its practical application in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-bis(ethylsulfonyl)butane is presented in Table 1. The compound is a white to off-white crystalline solid at room temperature and is considered stable under normal storage conditions.[1]

Table 1: Physicochemical Properties of 2,2-bis(ethylsulfonyl)butane

| Property | Value | Reference |

| IUPAC Name | 2,2-bis(ethylsulfonyl)butane | [1] |

| Synonyms | Sulfonethylmethane, Trional, Methylsulfonal | |

| CAS Number | 76-20-0 | |

| Molecular Formula | C₈H₁₈O₄S₂ | [1] |

| Molecular Weight | 242.35 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 76 °C | |

| Boiling Point | Decomposes | |

| Density | 1.199 g/cm³ |

Solubility Profile

Qualitative Solubility

Quantitative solubility data for 2,2-bis(ethylsulfonyl)butane in various solvents is not extensively documented in publicly available literature. However, based on its molecular structure, a qualitative solubility profile can be predicted. The presence of two polar sulfonyl groups suggests good solubility in polar solvents, while the butane backbone imparts some non-polar character.[1]

Table 2: Qualitative Solubility of 2,2-bis(ethylsulfonyl)butane

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderately Soluble | The ethylsulfonyl groups can participate in hydrogen bonding, but the hydrophobic butane chain may limit high solubility in water.[1] |

| Polar Aprotic | Acetone, DMSO, DMF | Likely Soluble | The strong dipole-dipole interactions between the sulfonyl groups and these solvents are expected to facilitate dissolution. |

| Non-Polar | Hexane, Toluene | Limited Solubility | The non-polar butane backbone does not interact favorably with non-polar solvents, leading to poor solubility.[1] |

| Chlorinated | Chloroform | Soluble | Mentioned in historical chemical handbooks. |

Theoretical Solubility Prediction using Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) provide a more quantitative method for predicting the solubility of a solute in a solvent based on the principle of "like dissolves like". The total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). While specific HSP values for 2,2-bis(ethylsulfonyl)butane are not published, general HSP values for sulfones can be used for initial screening of potential solvents. A smaller "distance" (Ra) between the HSP of the solute and the solvent in the 3D Hansen space indicates a higher likelihood of solubility.

Stability Profile

General Stability

2,2-bis(ethylsulfonyl)butane is reported to be stable under normal conditions and should be stored in a cool, dry place to prevent decomposition.[1] The sulfone group is generally considered a stable functional group. Alkyl sulfones, in particular, exhibit good stability.

Thermal Stability

The thermal stability of sulfones can be influenced by their molecular structure. While specific data for 2,2-bis(ethylsulfonyl)butane is unavailable, alkyl sulfones are generally more thermally stable than other sulfur-containing compounds like sulfoxides or sulfides. Decomposition, when it occurs at elevated temperatures, may involve the cleavage of carbon-sulfur bonds.

Photostability

Many sulfone-containing compounds exhibit high photochemical stability. The sulfonyl group does not typically absorb light in the near-UV and visible regions, which contributes to their photostability. However, the presence of other chromophores in a molecule can lead to photosensitivity. For 2,2-bis(ethylsulfonyl)butane, which lacks significant chromophores, high photostability is expected.

pH Stability

The stability of 2,2-bis(ethylsulfonyl)butane under acidic and basic conditions has not been specifically reported. The sulfone group is generally resistant to hydrolysis under both acidic and basic conditions. However, extreme pH and high temperatures could potentially lead to degradation over extended periods.

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of 2,2-bis(ethylsulfonyl)butane in various solvents at a specified temperature.

Materials:

-

2,2-bis(ethylsulfonyl)butane

-

Selected solvents (e.g., water, ethanol, acetone, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of 2,2-bis(ethylsulfonyl)butane to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of 2,2-bis(ethylsulfonyl)butane.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Protocol for Stability Assessment

This protocol provides a general framework for assessing the stability of 2,2-bis(ethylsulfonyl)butane under various stress conditions.

Objective: To evaluate the degradation of 2,2-bis(ethylsulfonyl)butane under conditions of heat, light, and different pH values.

Materials:

-

2,2-bis(ethylsulfonyl)butane

-

Solutions of different pH (e.g., pH 2, 7, 9 buffers)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

HPLC system with a stability-indicating method

Procedure:

-

Sample Preparation: Prepare solutions of 2,2-bis(ethylsulfonyl)butane in the desired solvents or pH buffers at a known concentration.

-

Stress Conditions:

-

Thermal Stability: Store the sample solutions at elevated temperatures (e.g., 40 °C, 60 °C) and a control sample at a reference temperature (e.g., 5 °C).

-

Photostability: Expose the sample solutions to a light source according to ICH Q1B guidelines, alongside a dark control.

-

pH Stability: Store the sample solutions at different pH values at a constant temperature.

-

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw aliquots from each sample.

-

Analysis: Analyze the aliquots using a validated stability-indicating HPLC method to determine the remaining concentration of 2,2-bis(ethylsulfonyl)butane and to detect any degradation products.

-

Data Evaluation: Plot the concentration of 2,2-bis(ethylsulfonyl)butane as a function of time for each condition to determine the degradation rate.

Conclusion

While specific quantitative data on the solubility and stability of 2,2-bis(ethylsulfonyl)butane is limited in the current literature, this technical guide provides a comprehensive overview based on its chemical structure and the known properties of sulfone compounds. The provided experimental protocols offer a clear path for researchers to generate the necessary data for their specific applications. The information and methodologies presented herein will be a valuable resource for scientists and professionals working with 2,2-bis(ethylsulfonyl)butane in the fields of chemistry and drug development.

References

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Sulfonethylmethane on GABA-A Receptors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Sulfonethylmethane is an older sedative-hypnotic compound, and detailed molecular studies on its specific interaction with GABA-A receptors are scarce in contemporary scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on its classification as a central nervous system depressant and its presumed similarity to other positive allosteric modulators of the GABA-A receptor, such as barbiturates. The experimental protocols and quantitative data are based on established methodologies for characterizing GABA-A receptor modulators and should be considered as a framework for future investigation of this compound.

Introduction to GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] These receptors are ligand-gated ion channels that, upon binding to their endogenous ligand GABA, open an integral chloride ion channel.[2][3][4] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[2][3][4]

GABA-A receptors are heteropentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, π, and θ).[5][6] The specific subunit composition of the receptor determines its pharmacological properties, including its affinity for GABA and its sensitivity to various allosteric modulators.[5][6] These allosteric binding sites are distinct from the GABA binding site and are the targets for numerous clinically important drugs, including benzodiazepines, barbiturates, neurosteroids, and general anesthetics.[1][7]

This compound: A Hypothesized GABA-A Receptor Modulator

This compound, along with the related compounds sulfonmethane and sulfondiethylmethane, belongs to a class of drugs historically used as sedative-hypnotics. It is classified as a central nervous system depressant and is listed as a Schedule III controlled substance, indicating a potential for abuse and dependence.[8] Given its pharmacological profile as a depressant, it is highly probable that this compound exerts its effects by enhancing the function of GABA-A receptors, acting as a positive allosteric modulator (PAM).[3][9]

Positive allosteric modulators of the GABA-A receptor bind to a site on the receptor distinct from the GABA binding site and potentiate the effect of GABA.[3][9] This can occur through an increase in the frequency of channel opening (as with benzodiazepines) or an increase in the duration of channel opening (as with barbiturates).[1] Some PAMs, at higher concentrations, can also directly activate the receptor in the absence of GABA.[6]

Based on the chemical class and historical use of this compound, it is hypothesized to function in a manner similar to barbiturates, by increasing the duration of GABA-A receptor channel opening.

Proposed Signaling Pathway of this compound

The proposed mechanism of action for this compound involves its binding to an allosteric site on the GABA-A receptor, leading to a potentiation of the inhibitory signal mediated by GABA.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators [mdpi.com]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonmethane | C7H16O4S2 | CID 8262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

In-Vitro Studies on Sulfonethylmethane Effects: A Review of Available Literature

An extensive review of publicly available scientific literature reveals a significant lack of initial in-vitro studies detailing the specific cellular and molecular effects of sulfonethylmethane. As a result, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams is not feasible at this time.

This compound, also known as methylsulfonal, is classified as a Schedule III controlled substance by the Drug Enforcement Administration (DEA) and is recognized as a depressant.[1] Historically used as a hypnotic and sedative, its use has been largely discontinued. While its chemical properties are documented, specific modern in-vitro research to elucidate its mechanism of action at a cellular level is not present in the reviewed literature.

Searches for in-vitro studies, including cellular assays, biochemical analyses, and neurotoxicity evaluations specific to this compound, did not yield any publications containing the requisite quantitative data for summarization in tables, detailed experimental methodologies, or elucidated signaling pathways that could be visualized. The available information is generally limited to its chemical structure and regulatory status.[1][2]

For researchers and drug development professionals interested in this area, the absence of foundational in-vitro data on this compound represents a significant knowledge gap. Future research would need to establish fundamental parameters, such as:

-

Cytotoxicity studies across various cell lines to determine the concentration-dependent effects on cell viability.

-

Mechanism of action studies to identify the molecular targets and signaling pathways modulated by this compound. This could involve receptor binding assays, enzyme inhibition assays, and gene expression profiling.

-

Neurotoxicity assessments using in-vitro models of the nervous system to understand its effects on neuronal function, development, and survival.[3][4][5]

Without such foundational research, any discussion of experimental protocols or signaling pathways would be purely speculative. Therefore, the development of a detailed technical guide as requested is contingent on the future generation of primary research data in this specific area.

References

- 1. This compound | C8H18O4S2 | CID 6433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Developmental Neurotoxicity of Perfluorinated Chemicals Modeled in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro neurotoxicity evaluation of biocidal disinfectants in a human neuron-astrocyte co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neural In Vitro Models for Studying Substances Acting on the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Sulfonethylmethane in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of sulfonethylmethane in tissue samples using modern analytical techniques. The protocols are based on established methods for structurally similar compounds and provide a strong foundation for method development and validation in a forensic or research laboratory setting.

Introduction

This compound, a sedative-hypnotic drug, requires sensitive and specific analytical methods for its detection in biological matrices, particularly in postmortem tissue samples, to aid in toxicological investigations. This document outlines protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful techniques for the unambiguous identification and quantification of xenobiotics in complex matrices.

Quantitative Data Summary

The following tables summarize typical analytical performance parameters that can be expected when developing and validating methods for this compound in tissue, based on data from analogous compounds.[1][2][3][4] It is imperative to perform a full method validation for this compound in the specific tissue matrix of interest to establish actual performance characteristics.[5]

Table 1: Expected Performance of an LC-MS/MS Method for this compound in Tissue

| Parameter | Expected Value | Reference Compound(s) |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/g | Fentanyl Analog, THC[4][6] |

| Limit of Detection (LOD) | 0.05 ng/g | Fentanyl Analog[4] |

| Linearity (r²) | > 0.99 | Fentanyl Analog, THC[4][6] |

| Recovery | 85 - 110% | Fentanyl Analog[4] |

| Intra-day Precision (%RSD) | < 15% | Fentanyl Analog, MSM[4] |

| Inter-day Precision (%RSD) | < 15% | Fentanyl Analog, MSM[4] |

| Matrix Effect | Variable, requires assessment | Fentanyl Analog[4] |

Table 2: Expected Performance of a GC-MS Method for this compound in Tissue

| Parameter | Expected Value | Reference Compound(s) |

| Limit of Quantification (LOQ) | 0.01 - 0.1 µg/g | Sulfamethazine[3] |

| Linearity (r²) | > 0.99 | General expectation |

| Recovery | > 80% | General expectation |

| Intra-day Precision (%RSD) | < 15% | General expectation |

| Inter-day Precision (%RSD) | < 15% | General expectation |

Experimental Protocols

Protocol 1: Tissue Sample Preparation for LC-MS/MS and GC-MS Analysis

This protocol describes a general procedure for the extraction of this compound from tissue samples.

Materials:

-

Tissue sample (e.g., liver, brain, kidney)

-

Homogenizer (e.g., bead beater, ultrasonic)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator, centrifugal vacuum concentrator)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, deionized

-

Internal Standard (IS) solution (e.g., a deuterated analog of this compound)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Procedure:

-

Homogenization: Weigh approximately 1 g of tissue and place it in a homogenizer tube. Add 3 mL of cold ACN and the appropriate amount of IS. Homogenize the tissue until a uniform consistency is achieved.

-

Protein Precipitation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of 10% MeOH in water.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 2 mL of MeOH followed by 2 mL of water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 2 mL of water, followed by 2 mL of ACN.

-

Elute the analyte with 2 mL of 5% ammonium hydroxide in MeOH.

-

-

Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for the respective analysis (e.g., 100 µL of mobile phase for LC-MS/MS or a derivatization agent for GC-MS).

Protocol 2: LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions (based on a method for MSM):

-

Column: C18 column (e.g., 100 x 2.1 mm, 2.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol

-

Gradient:

-

0-1 min: 10% B

-

1-4 min: Linear gradient to 100% B

-

4-5 min: Hold at 100% B

-

5-5.1 min: Return to 10% B

-

5.1-6 min: Re-equilibration at 10% B

-

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Conditions (hypothetical, requires optimization for this compound):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: To be determined (e.g., [M+H]+ → fragment 1)

-

Qualifier: To be determined (e.g., [M+H]+ → fragment 2)

-

-

Source Temperature: 600°C

-

Collision Energy: To be optimized for each transition.

Protocol 3: GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Derivatization (a necessary step for many polar drugs for GC analysis[7]):

-

To the dried extract from Protocol 1, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of ethyl acetate.

-

Vortex the mixture and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

GC Conditions:

-

Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 20°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

Injection Volume: 1 µL

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and its derivative.

Visualizations

References

- 1. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Confirmatory method for sulfamethazine residues in cattle and swine tissues, using gas chromatography--chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Method for Postmortem Tissue Quantification of Δ9-Tetrahydrocannabinol and Metabolites Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Trional by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Trional (Methylsulfonal), a sedative-hypnotic agent, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology presented herein provides a robust framework for the extraction, separation, identification, and quantification of Trional, which is crucial for forensic toxicology, clinical chemistry, and pharmaceutical research. The protocol includes sample preparation, detailed GC-MS parameters, and data analysis procedures.

Introduction

Trional, chemically known as 2,2-bis(ethylsulfonyl)butane, is a sedative and hypnotic drug that was historically used to treat insomnia.[1] Like other drugs in its class, Trional acts by potentiating the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[2][3] Accurate and sensitive analytical methods are essential for monitoring its presence in biological samples for both clinical and forensic purposes. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it the gold standard for the identification and quantification of a wide range of analytes, including sedative-hypnotics.[2] This application note provides a detailed experimental protocol for the analysis of Trional using GC-MS.

Experimental Protocol

This protocol is a proposed method based on established procedures for the analysis of similar sedative-hypnotic compounds. Validation of this method is required before its implementation in a laboratory setting.

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of Trional from serum or urine samples.

-

Reagents and Materials:

-

Trional standard solution (1 mg/mL in methanol)

-

Internal Standard (IS) solution (e.g., Sulfonal-d6, 1 µg/mL in methanol)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Extraction solvent: Dichloromethane or a mixture of n-hexane and isoamyl alcohol (99:1, v/v)

-

Sodium sulfate (anhydrous)

-

Nitrogen gas for evaporation

-

Vortex mixer

-

Centrifuge

-

GC vials with inserts

-

-

Procedure:

-

Pipette 1.0 mL of the biological sample (serum or urine) into a 15 mL glass centrifuge tube.

-

Spike the sample with an appropriate amount of the internal standard solution.

-

Add 2.0 mL of phosphate buffer (pH 7.0) and vortex for 30 seconds.

-

Add 5.0 mL of the extraction solvent.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer (bottom layer if using dichloromethane) to a clean glass tube.

-

Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate.

-

Transfer the reconstituted sample to a GC vial with an insert for analysis.

-

2. GC-MS Instrumentation and Conditions

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (m/z 50-300) for identification.

-

SIM Ions for Trional (Predicted): Based on the fragmentation of sulfones, the following ions are proposed for monitoring. The most abundant and specific ions should be determined from an actual mass spectrum of a Trional standard.

-

m/z (assignment): To be determined from fragmentation analysis. Likely fragments could arise from the loss of ethyl and ethylsulfonyl groups.

-

-

SIM Ions for Internal Standard (e.g., Sulfonal-d6): To be determined from the mass spectrum of the standard.

-

Data Presentation

Quantitative data should be compiled for method validation and routine analysis. The following table provides an example of the type of data that should be generated. The values presented are illustrative and should be replaced with experimental data.

| Parameter | Trional | Internal Standard (Sulfonal-d6) |

| Retention Time (min) | e.g., 12.5 | e.g., 11.8 |

| Quantification Ion (m/z) | To be determined | To be determined |

| Qualifier Ion 1 (m/z) | To be determined | To be determined |

| Qualifier Ion 2 (m/z) | To be determined | To be determined |

| Linear Range (ng/mL) | e.g., 10 - 1000 | - |

| Limit of Detection (LOD) (ng/mL) | e.g., 2 | - |

| Limit of Quantification (LOQ) (ng/mL) | e.g., 10 | - |

| Correlation Coefficient (r²) | e.g., >0.995 | - |

| Recovery (%) | e.g., 85 - 95 | - |

| Precision (RSD %) | e.g., <10% | - |

Visualization

Predicted Mass Spectral Fragmentation of Trional

Signaling Pathway

References

- 1. Trional - Wikipedia [en.wikipedia.org]

- 2. How Do Sedative/Hypnotics Work? Uses, Side Effects, Drug Names [rxlist.com]

- 3. Sedative-hypnotic drug | Uses, Effects & Types | Britannica [britannica.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

protocol for preparing sulfonethylmethane standard solutions

Application Notes and Protocols

Topic: Protocol for Preparing Sulfonethylmethane Standard Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 2,2-bis(ethylsulfonyl)butane, is a sedative-hypnotic drug.[1] Accurate and precise preparation of standard solutions is fundamental for the quantitative analysis of this compound in various matrices, including pharmaceutical formulations and biological samples. This document provides a detailed protocol for the preparation of this compound standard solutions to ensure consistency and reliability in experimental results. Due to the limited availability of specific solubility and stability data for this compound, this protocol incorporates best practices for handling sulfonamide compounds and provides guidance based on the known properties of structurally similar molecules.

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Methanol (HPLC grade or equivalent)

-

Ethanol (HPLC grade or equivalent)

-

Dimethyl sulfoxide (DMSO) (ACS grade or equivalent)

-

Deionized or distilled water

-

Class A volumetric flasks (various sizes)

-

Calibrated analytical balance (readability to at least 0.1 mg)

-

Pipettes and pipette tips

-

Amber glass vials with screw caps

-

Spatula

-

Weighing paper

-

Ultrasonic bath

Experimental Protocols

1. General Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle this compound in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound before handling.

2. Solvent Selection and Solubility Considerations

-

Recommended Solvents: Methanol, Ethanol, or DMSO.

-

Solubility Testing (if required): To determine an appropriate solvent and concentration, a preliminary solubility test is recommended. Add a small, accurately weighed amount of this compound to a known volume of the chosen solvent. Use a vortex mixer or sonication to aid dissolution. Visually inspect for any undissolved particles.

3. Preparation of a 1 mg/mL Primary Stock Solution

-

Accurately weigh approximately 10 mg of the this compound reference standard onto weighing paper using a calibrated analytical balance.

-

Carefully transfer the weighed compound into a 10 mL Class A volumetric flask.

-